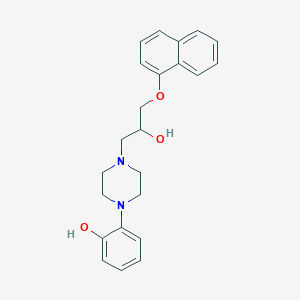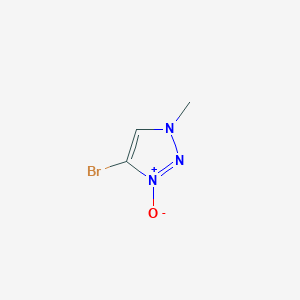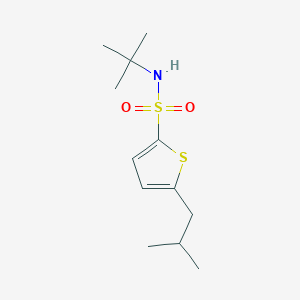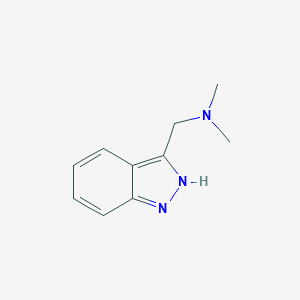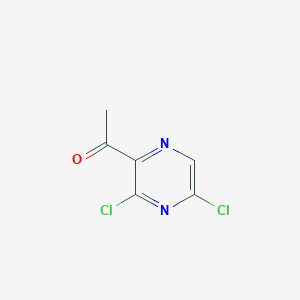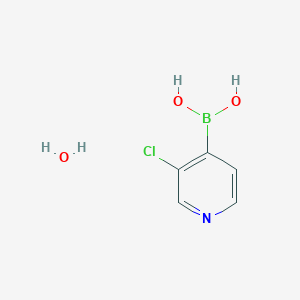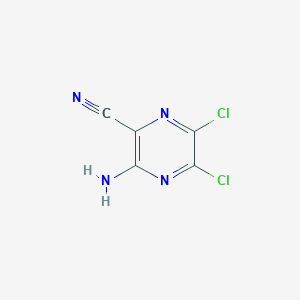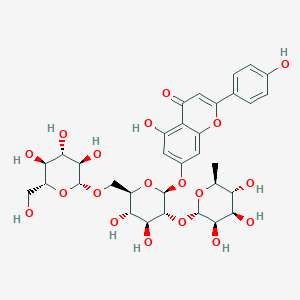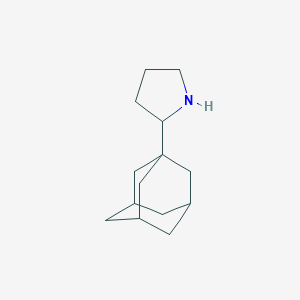
2-(1-Adamantyl)pyrrolidine
Descripción general
Descripción
2-(1-Adamantyl)pyrrolidine is a biochemical used for proteomics research . It has a molecular formula of C14H23N and a molecular weight of 205.34 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 2-(1-Adamantyl)pyrrolidine, has been a topic of interest in organic chemistry . The synthesis often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 2-(1-Adamantyl)pyrrolidine is characterized by a five-membered pyrrolidine ring attached to an adamantyl group . The InChI code for this compound is 1S/C14H23N/c1-2-13(15-3-1)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-13,15H,1-9H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1-Adamantyl)pyrrolidine include a molecular weight of 205.34 . Further details about its physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Antiviral Activity
2-(1-Adamantyl)pyrrolidine and its derivatives demonstrate significant antiviral properties. For example, novel 3-(2-adamantyl)pyrrolidines have shown potent activity against influenza A virus. These derivatives are notable for having two pharmacophoric amine groups and exhibit higher activity than some conventional treatments like amantadine (Stamatiou et al., 2001). Additionally, heterocyclic rimantadine analogues containing 2-(1-adamantyl)pyrrolidine have demonstrated antiviral activity against both influenza A and B viruses, as well as HIV-1 and HIV-2 (Stamatiou et al., 2003).
Antidiabetic Properties
Certain derivatives of 2-(1-Adamantyl)pyrrolidine have been identified as potent inhibitors for dipeptidyl peptidase IV (DPP-IV), making them valuable in the treatment of type 2 diabetes. For instance, 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine has shown to have excellent oral bioavailability and potent antihyperglycemic activity, which is beneficial for once-a-day administration (Villhauer et al., 2003).
Anti-Inflammatory and Antimicrobial Activities
Some novel 2-(1-adamantyl)pyrrolidine derivatives exhibit significant anti-inflammatory and antimicrobial activities. For example, 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles have shown promising results in vitro against a range of bacteria and the pathogenic fungus Candida albicans. These derivatives also displayed marked anti-inflammatory activity in in vivo studies using rats (Kadi et al., 2007).
Chemical Synthesis and Optimization
2-(1-Adamantyl)pyrrolidine compounds have been synthesized and optimized for various applications. For instance, the synthesis of (1-adamantyl)(alkylsulfonyl)pyrrolidines involved electrochemical desulfurization, highlighting a method for producing adamantylpyrrolidines under specific conditions (Korotaeva et al., 2008). Additionally, adamantyl carbamate inhibitors of 11β-HSD1 synthesized from 2-adamantyl carbamate derivatives of piperidines and pyrrolidines have shown potential for increased potency, stability, and selectivity in therapeutic applications (Tice et al., 2010).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
This compound is a derivative of adamantane, a class of compounds known for their unique structural properties and potential applications in various fields such as medicinal chemistry, catalyst development, and nanomaterials . .
Mode of Action
As a derivative of adamantane, it may share some of the chemical and catalytic transformations characteristic of this class of compounds
Biochemical Pathways
Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional derivatives . .
Result of Action
As a derivative of adamantane, it may share some of the properties of this class of compounds, including potential applications in various fields . .
Propiedades
IUPAC Name |
2-(1-adamantyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-2-13(15-3-1)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-13,15H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRRAISBZUMEJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Adamantyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B169251.png)
